Pradefovir Pradefovir Pradefovir is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.
Pradefovir is a prodrug of [adefovir].
Brand Name: Vulcanchem
CAS No.: 625095-60-5
VCID: VC0540093
InChI: InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
SMILES: C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Molecular Formula: C17H19ClN5O4P
Molecular Weight: 423.8 g/mol

Pradefovir

CAS No.: 625095-60-5

Inhibitors

VCID: VC0540093

Molecular Formula: C17H19ClN5O4P

Molecular Weight: 423.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pradefovir - 625095-60-5

CAS No. 625095-60-5
Product Name Pradefovir
Molecular Formula C17H19ClN5O4P
Molecular Weight 423.8 g/mol
IUPAC Name 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Standard InChI InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Standard InChIKey GWNHAOBXDGOXRR-HJFSHJIFSA-N
Isomeric SMILES C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
SMILES C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Canonical SMILES C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Appearance Solid powder
Description Pradefovir is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.
Pradefovir is a prodrug of [adefovir].
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms hepavir-B
ICN 2001-3
ICN-2001-3
ICN2001-3
MB 06866
MB-06866
MB-6866
MB06866
pradefovir
pradefovir mesylate
remofovir
remofovir mesylate
Reference 1: Xiao Q, Wang D, Yang W, Chen L, Ding Y, Yang J. Simultaneous determination of pradefovir, PMEA and tenofovir in HBV patient serum using liquid chromatography-tandem mass spectrometry and application to phase 2 clinical trial. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:133-40. doi: 10.1016/j.jchromb.2016.04.019. Epub 2016 Apr 11. PubMed PMID: 27089519.
2: Xiao Q, Yang W, Wang D, Chen L, Yuan L, Ding Y, Yang J. Factors limiting the extent of absolute bioavailability of pradefovir in rat. Xenobiotica. 2016 Oct;46(10):913-21. doi: 10.3109/00498254.2015.1133866. Epub 2016 Feb 5. PubMed PMID: 26846680.
3: Zhang Y, Shen L, Zhan Y, Xiao QQ, Yang J. Development and Validation of a Sensitive LC-MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. J Chromatogr Sci. 2016 Apr;54(4):507-15. doi: 10.1093/chromsci/bmv172. Epub 2015 Dec 10. PubMed PMID: 26657410; PubMed Central PMCID: PMC4885381.
4: Hynicka LM, Yunker N, Patel PH. A review of oral antiretroviral therapy for the treatment of chronic hepatitis B. Ann Pharmacother. 2010 Jul-Aug;44(7-8):1271-86. doi: 10.1345/aph.1M590. Epub 2010 Jun 29. Review. PubMed PMID: 20587747.
5: Tillmann HL. The treatment of chronic hepatitis B: Focus on adefovir-like antivirals. Ther Clin Risk Manag. 2008 Aug;4(4):797-802. PubMed PMID: 19209262; PubMed Central PMCID: PMC2621388.
6: Reddy KR, Matelich MC, Ugarkar BG, Gómez-Galeno JE, DaRe J, Ollis K, Sun Z, Craigo W, Colby TJ, Fujitaki JM, Boyer SH, van Poelje PD, Erion MD. Pradefovir: a prodrug that targets adefovir to the liver for the treatment of hepatitis B. J Med Chem. 2008 Feb 14;51(3):666-76. doi: 10.1021/jm7012216. Epub 2008 Jan 4. PubMed PMID: 18173234.
7: Tillmann HL. Pradefovir, a liver-targeted prodrug of adefovir against HBV infection. Curr Opin Investig Drugs. 2007 Aug;8(8):682-90. PubMed PMID: 17668370.
8: Lin CC, Fang C, Benetton S, Xu GF, Yeh LT. Metabolic activation of pradefovir by CYP3A4 and its potential as an inhibitor or inducer. Antimicrob Agents Chemother. 2006 Sep;50(9):2926-31. PubMed PMID: 16940083; PubMed Central PMCID: PMC1563525.
9: Erion MD, Bullough DA, Lin CC, Hong Z. HepDirect prodrugs for targeting nucleotide-based antiviral drugs to the liver. Curr Opin Investig Drugs. 2006 Feb;7(2):109-17. Review. PubMed PMID: 16499280.
10: Lin CC, Xu C, Teng A, Yeh LT, Peterson J. Pharmacokinetics of pradefovir and PMEA in healthy volunteers after oral dosing of pradefovir. J Clin Pharmacol. 2005 Nov;45(11):1250-8. PubMed PMID: 16239358.
11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jul-Aug;27(6):411-61. PubMed PMID: 16179960.
12: Gish RG. Clinical trial results of new therapies for HBV: implications for treatment guidelines. Semin Liver Dis. 2005;25 Suppl 1:29-39. Review. PubMed PMID: 16103979.
13: Lin CC, Xu C, Zhu N, Lourenco D, Yeh LT. Single-dose pharmacokinetics and metabolism of [14C]remofovir in rats and cynomolgus monkeys. Antimicrob Agents Chemother. 2005 Mar;49(3):925-30. PubMed PMID: 15728885; PubMed Central PMCID: PMC549278.
14: Lin CC, Yeh LT, Vitarella D, Hong Z, Erion MD. Remofovir mesylate: a prodrug of PMEA with improved liver-targeting and safety in rats and monkeys. Antivir Chem Chemother. 2004 Nov;15(6):307-17. PubMed PMID: 15646644.
15: Erion MD, van Poelje PD, Mackenna DA, Colby TJ, Montag AC, Fujitaki JM, Linemeyer DL, Bullough DA. Liver-targeted drug delivery using HepDirect prodrugs. J Pharmacol Exp Ther. 2005 Feb;312(2):554-60. Epub 2004 Aug 31. PubMed PMID: 15340017.
PubChem Compound 9604654
Last Modified Nov 11 2021
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